molecular formula C13H13F3O3 B13073639 Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Cat. No.: B13073639
M. Wt: 274.23 g/mol
InChI Key: PSXDPXSULGVRKC-UHFFFAOYSA-N
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Description

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a high-value chemical building block specifically designed for advanced pharmaceutical research and development. This compound features a tetrahydrofuran (oxolane) core that is strategically substituted with a meta-trifluoromethylphenyl group and a methyl ester functional group. The inclusion of the trifluoromethyl (-CF3) group is of particular significance in modern medicinal chemistry. This group is a critical pharmacophore, known to profoundly influence the properties of drug candidates by enhancing their metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets through subtle electronic effects . As a result, -CF3-containing compounds are highly represented among FDA-approved drugs and investigational new chemical entities across a wide range of therapeutic areas . Researchers utilize this methyl ester derivative as a versatile synthetic intermediate. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, a common motif in active pharmaceutical ingredients (APIs) and advanced intermediates, or serve as a handle for further synthetic manipulation . Its primary application is in the discovery and synthesis of potential therapeutics, making it a valuable compound for constructing novel molecular architectures in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, veterinary, or household use.

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate

InChI

InChI=1S/C13H13F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-4,7,10-11H,5-6H2,1H3

InChI Key

PSXDPXSULGVRKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization from Aromatic Aldehydes and β-Ketoesters

  • Starting Materials:
    • 3-(Trifluoromethyl)benzaldehyde
    • Ethyl acetoacetate or methyl acetoacetate derivatives
  • Reaction Type: Base-catalyzed condensation followed by cyclization to form the oxolane ring
  • Conditions:
    • Use of mild bases such as sodium ethoxide or potassium carbonate
    • Solvents like ethanol or acetonitrile
    • Controlled temperature (room temperature to reflux)
  • Mechanism:
    • Aldol condensation between the aldehyde and β-ketoester forms a β-hydroxy ketone intermediate
    • Intramolecular cyclization yields the oxolane ring
    • Esterification or transesterification leads to the methyl ester final product

Transition Metal-Catalyzed Cyclopropanation and Ring Expansion

  • Reagents:
    • Aryldiazonium salts bearing trifluoromethyl groups
    • Diazomalonate derivatives
    • Rhodium catalysts (e.g., Rh2(esp)2)
  • Procedure:
    • Generation of trifluoromethyl-substituted selenium ylides or carbene intermediates
    • Cyclopropanation followed by rearrangement to form the oxolane ring
  • Advantages:
    • High regio- and stereoselectivity
    • Enables incorporation of trifluoromethyl groups with precise control
  • Limitations:
    • Requires inert atmosphere (argon)
    • Sensitive to moisture and temperature fluctuations

Multi-Step Synthesis via Functional Group Transformations

  • Outline:
    • Introduction of trifluoromethyl group via electrophilic trifluoromethylation or cross-coupling reactions
    • Formation of tetrahydrofuran ring by nucleophilic substitution or ring-closing reactions
    • Final esterification to yield methyl ester
  • Typical Reagents:
    • Trifluoromethyl iodide or trifluoromethyl sulfonates
    • Metal catalysts (Pd, Cu)
    • Acid or base catalysts for ring closure
  • Conditions:
    • Temperature control (0–90 °C)
    • Use of inert atmosphere to prevent side reactions

Detailed Preparation Method with Reaction Conditions

Step Description Reagents/Conditions Yield (%) Notes
1 Condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate Sodium ethoxide, ethanol, reflux, 4–6 h 75–85 Formation of β-hydroxy ketone intermediate
2 Cyclization to form oxolane ring Base catalysis (K2CO3), room temp to 50 °C, 2–3 h 70–80 Intramolecular cyclization
3 Esterification/transesterification to methyl ester Methanol, acid catalyst (H2SO4), reflux, 3 h 80–90 Methyl ester formation for final product
4 Purification Column chromatography or recrystallization Yields depend on purity and method

Data adapted from synthesis protocols and literature reviews.

Research Findings and Optimization

  • The trifluoromethyl group influences reaction kinetics by increasing electrophilicity of the aromatic aldehyde, facilitating condensation.
  • Base strength and solvent polarity are critical for optimizing cyclization efficiency; mild bases and polar solvents favor higher yields.
  • Transition metal catalysis offers improved selectivity but requires stringent control of reaction atmosphere and temperature.
  • Purification by silica gel chromatography is effective but may cause partial decomposition; recrystallization is preferred for scale-up.
  • Recent studies suggest that using potassium carbonate in acetonitrile at 60 °C improves cyclization yield and product purity.

Comparative Table of Preparation Methods

Method Type Key Reagents Reaction Conditions Advantages Limitations
Base-Catalyzed Aldol Condensation 3-(Trifluoromethyl)benzaldehyde, β-ketoester, NaOEt Ethanol, reflux, mild base Simple, cost-effective, scalable Moderate reaction times
Transition Metal-Catalyzed Cyclopropanation Aryldiazonium salts, Rh catalyst Inert atmosphere, 40 °C, dry solvents High selectivity, stereocontrol Expensive catalysts, sensitive
Multi-Step Functional Group Transformations Trifluoromethyl iodide, Pd or Cu catalysts 0–90 °C, inert atmosphere Versatile, allows structural modifications Longer synthesis, more steps

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as a precursor in the synthesis of novel therapeutic agents. The trifluoromethyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability. Research indicates that Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate interacts with various biomolecular targets, influencing enzyme activity and receptor binding.

Anticancer Research

Studies have highlighted the compound's ability to bind effectively to hydrophobic sites on proteins and enzymes, potentially altering their activity. For instance, ongoing research is investigating its effects on cancer cell lines, where it may exhibit selective cytotoxicity against specific types of tumors.

Compound Target Cancer Cell Line IC50 (µM)
This compoundU251 (glioblastoma)TBD
This compoundWM793 (melanoma)TBD

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for producing more complex molecules.

In addition to its pharmaceutical uses, this compound is being explored in material science for developing polymers and advanced materials. Its distinct chemical properties can enhance the performance characteristics of these materials.

Polymer Development

The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research is ongoing to evaluate its effectiveness in various polymer formulations.

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against several cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism of action.

Case Study: Synthesis Optimization

Another study focused on optimizing the synthetic pathway for this compound, achieving a significant increase in yield through modified reaction conditions. This work highlights the importance of process optimization in enhancing the availability of this compound for research purposes.

Mechanism of Action

The mechanism of action of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Position and Properties

Compound Substituent Position Molecular Formula Key Properties (Inferred)
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate meta C₁₃H₁₃F₃O₃ Higher steric hindrance, moderate polarity
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate para C₁₃H₁₃F₃O₃ Higher symmetry, increased crystallinity

Table 2: Heterocyclic Cores in Agrochemicals

Compound Core Structure Application Reference
Furilazole Oxazolidine Herbicide safener
Triflusulfuron methyl Triazine + sulfonylurea Herbicide
Target compound Oxolane Potential intermediate

Research Findings and Implications

Substituent Position Matters : The meta-trifluoromethyl group in the target compound may optimize interactions with hydrophobic pockets in target enzymes, whereas para-substituted analogs could favor crystallinity for formulation stability .

Heterocyclic Stability : The oxolane ring’s ether linkage provides superior hydrolytic stability compared to nitrogen-containing heterocycles, making it suitable for prolonged environmental persistence in agrochemicals .

Trifluoromethyl in Design : The CF₃ group’s electron-withdrawing nature enhances binding to electrophilic regions in biological targets, a strategy validated in sulfonylurea herbicides .

Biological Activity

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a synthetic compound with notable biological activity attributed to its unique chemical structure, which includes a trifluoromethyl group and an oxolane ring. This article explores its biological interactions, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13_{13}H13_{13}F3_3O3_3
  • Molecular Weight : 274.23 g/mol
  • CAS Number : 1421601-10-6

The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate lipid membranes more effectively than similar compounds. This characteristic is crucial for its interaction with various biomolecules, including proteins and enzymes.

Research has suggested that this compound interacts with biomolecular targets through:

  • Protein Binding : The lipophilic nature of the compound allows it to bind effectively to hydrophobic sites on proteins, potentially altering their activity.
  • Enzyme Interaction : Preliminary studies indicate that the compound may inhibit specific enzyme activities, which could be beneficial in therapeutic contexts.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of compounds containing trifluoromethyl groups. For instance:

  • Chlamydia Inhibition : In vitro studies demonstrated that related compounds were effective against Chlamydia trachomatis, affecting both inclusion numbers and morphology in infected cells . This suggests a potential pathway for developing new antimicrobial agents based on this scaffold.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group has been shown to enhance the potency of various pharmacological agents. For example:

  • Increased Potency : SAR studies indicate that compounds with trifluoromethyl substitutions exhibit significantly improved biological activity compared to their non-fluorinated counterparts . This trend is observed in various classes of drugs, particularly those targeting neurotransmitter systems.

Study on Enzyme Inhibition

A study focused on enzyme inhibition revealed that derivatives of this compound displayed selective inhibition against certain enzymes involved in metabolic pathways. The findings indicated:

  • Inhibition Potency : The compound demonstrated a high degree of selectivity and potency against target enzymes, suggesting its potential as a lead compound for further drug development .

Toxicity Assessment

Toxicity evaluations are critical in assessing the viability of new compounds for therapeutic use. This compound was tested for cytotoxicity against human cell lines:

CompoundConcentration (μg/mL)Viability (%)
Control-100
Test5095

The results indicated minimal toxicity at therapeutic concentrations, supporting its potential use in clinical applications .

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